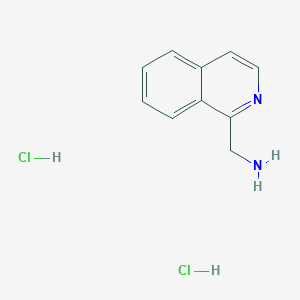

1-Isoquinolin-1-ylmethanamine dihydrochloride

説明

BenchChem offers high-quality 1-Isoquinolin-1-ylmethanamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Isoquinolin-1-ylmethanamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

isoquinolin-1-ylmethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2.2ClH/c11-7-10-9-4-2-1-3-8(9)5-6-12-10;;/h1-6H,7,11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSZXYJPWXMGVFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=C2CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80482062 | |

| Record name | 1-isoquinolin-1-ylmethanamine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19382-38-8 | |

| Record name | 1-isoquinolin-1-ylmethanamine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(isoquinolin-1-yl)methanamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Isoquinolin-1-ylmethanamine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Isoquinolin-1-ylmethanamine dihydrochloride is a heterocyclic amine that serves as a crucial building block in the synthesis of a diverse array of biologically active compounds. Its rigid isoquinoline core is a well-recognized "privileged scaffold" in medicinal chemistry, frequently appearing in molecules targeting the central nervous system (CNS). While this compound is primarily utilized as a synthetic intermediate, the isoquinoline motif it contains is integral to numerous therapeutic agents, including those for neurological disorders. This technical guide provides a comprehensive overview of 1-Isoquinolin-1-ylmethanamine dihydrochloride, including its chemical properties, synthesis, and the pharmacological context of its derivatives. Detailed experimental protocols for the synthesis of isoquinoline precursors and for key biological assays relevant to its potential applications are also presented.

Chemical Properties and Structure

1-Isoquinolin-1-ylmethanamine dihydrochloride is the salt form of 1-(aminomethyl)isoquinoline, which enhances its stability and solubility in aqueous solutions, a desirable characteristic for its use in various chemical reactions and for potential biological screening.[1]

Table 1: Physicochemical Properties of 1-Isoquinolin-1-ylmethanamine and its Dihydrochloride Salt

| Property | 1-Isoquinolin-1-ylmethanamine | 1-Isoquinolin-1-ylmethanamine dihydrochloride |

| Molecular Formula | C₁₀H₁₀N₂ | C₁₀H₁₂Cl₂N₂ |

| Molecular Weight | 158.20 g/mol [2] | 231.12 g/mol [3] |

| Appearance | - | White to off-white powder[1] |

| CAS Number | 40615-08-5[2] | 19382-38-8[3] |

| Purity | - | ≥95% to ≥97%[1][3] |

| Storage Conditions | - | 0-8 °C, under inert atmosphere[1][3] |

| Topological Polar Surface Area (TPSA) | 38.91 Ų[3] | - |

| logP (predicted) | 2.5371[3] | - |

| Hydrogen Bond Donors | 1[3] | - |

| Hydrogen Bond Acceptors | 2[3] | - |

| Rotatable Bonds | 1[3] | - |

Synthesis

The synthesis of 1-Isoquinolin-1-ylmethanamine typically involves the construction of the isoquinoline core followed by the introduction or modification of a functional group at the 1-position to yield the aminomethyl substituent.

Synthesis of the Isoquinoline Core

Several classic organic reactions can be employed to synthesize the isoquinoline scaffold.[4]

-

Pomeranz–Fritsch Reaction: This reaction involves the acid-catalyzed cyclization of a benzalaminoacetal to form the isoquinoline ring.[4]

-

Bischler–Napieralski Reaction: A β-phenylethylamine is acylated and then cyclodehydrated using a Lewis acid to produce a 3,4-dihydroisoquinoline, which can be subsequently aromatized.

-

Pictet–Spengler Reaction: This reaction condenses a β-phenylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline, which can then be oxidized to the isoquinoline.

Introduction of the 1-Aminomethyl Group

A common strategy to introduce the aminomethyl group at the C1 position is through the reduction of an appropriate precursor, such as an oxime, nitrile, or amide derived from isoquinoline-1-carboxylic acid. A plausible synthetic route involves the catalytic reduction of isoquinoline-1-carbonitrile.

Experimental Protocol: Catalytic Reduction of Isoquinoline-1-carbonitrile

This protocol describes a general method for the reduction of a nitrile to a primary amine using a catalyst such as Raney Nickel or a palladium-based catalyst.

Materials:

-

Isoquinoline-1-carbonitrile

-

Anhydrous ethanol or methanol

-

Raney Nickel (slurry in water) or 10% Palladium on carbon (Pd/C)

-

Hydrogen gas supply

-

Pressurized reaction vessel (e.g., Parr hydrogenator)

-

Diatomaceous earth (e.g., Celite®)

-

Hydrochloric acid (ethanolic solution)

Procedure:

-

In a suitable pressurized reaction vessel, dissolve isoquinoline-1-carbonitrile in anhydrous ethanol.

-

Carefully add the Raney Nickel slurry (washed with ethanol) or Pd/C catalyst to the solution under an inert atmosphere.

-

Seal the reaction vessel and purge with hydrogen gas several times.

-

Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating until the uptake of hydrogen ceases, indicating the completion of the reaction (monitor by TLC or LC-MS).

-

Carefully vent the reaction vessel and purge with an inert gas.

-

Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst. Wash the filter pad with ethanol.

-

To the filtrate, add a solution of hydrochloric acid in ethanol to precipitate the dihydrochloride salt.

-

Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield 1-Isoquinolin-1-ylmethanamine dihydrochloride.

Logical Workflow for the Synthesis of 1-Isoquinolin-1-ylmethanamine dihydrochloride

Caption: Synthetic workflow for 1-Isoquinolin-1-ylmethanamine dihydrochloride.

Biological Activity and Therapeutic Potential of Isoquinoline Derivatives

Dopamine Receptor Modulation

Derivatives of isoquinoline have been extensively studied as ligands for dopamine receptors. For instance, certain tetrahydroisoquinolines have shown high affinity and selectivity for the dopamine D3 receptor.[5] The isoquinoline alkaloid isocorypalmine has demonstrated high affinity for the dopamine D1 receptor with a Kᵢ of 83 nM.[6]

Table 2: Dopamine Receptor Binding Affinities of Representative Isoquinoline Alkaloids

| Compound | Receptor | Binding Affinity (Kᵢ, nM) |

| Isocorypalmine | Dopamine D1 | 83[6] |

| l-Tetrahydropalmatine | Dopamine D1 | 94[6] |

| Dinapsoline Analogue (Compound 5) | Dopamine D1 | Data not specified[5] |

| Dinapsoline Analogue (Compound 5) | Dopamine D2 | Data not specified[5] |

Other Neurological Targets

The isoquinoline nucleus is also found in compounds targeting other receptors and enzymes implicated in neurological diseases. For example, certain isoquinoline derivatives have been investigated as antagonists for the transient receptor potential vanilloid type 1 (TRPV1), with some showing potent activity (IC₅₀ = 0.084 µM).[7] Additionally, some isoquinoline derivatives act as potent antagonists of the CRTH2 receptor, with IC₅₀ values in the nanomolar range.[8]

Experimental Protocols for Biological Evaluation

To assess the potential biological activity of 1-Isoquinolin-1-ylmethanamine dihydrochloride or its derivatives, a battery of in vitro assays can be employed.

Radioligand Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor.

Principle: A radiolabeled ligand with known affinity for the receptor of interest is incubated with a preparation of the receptor (e.g., cell membranes) in the presence of varying concentrations of the test compound. The ability of the test compound to displace the radioligand is measured, and the inhibition constant (Kᵢ) is calculated.

General Protocol:

-

Membrane Preparation: Prepare cell membranes expressing the receptor of interest.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound in an appropriate assay buffer.

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Filtration: Separate the bound and free radioligand by rapid filtration through a filter plate.

-

Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition versus the concentration of the test compound to determine the IC₅₀, from which the Kᵢ can be calculated.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a typical radioligand binding assay.

Signaling Pathways of Potential Targets

Given the prevalence of isoquinoline derivatives as modulators of key CNS receptors, understanding the signaling pathways of these targets is crucial.

Dopamine D2 Receptor Signaling

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαi/o proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

Dopamine D2 Receptor Signaling Pathway

Caption: Simplified Dopamine D2 receptor signaling pathway.

Conclusion

1-Isoquinolin-1-ylmethanamine dihydrochloride is a valuable synthetic intermediate in medicinal chemistry. Its isoquinoline core is a key pharmacophore in a multitude of compounds targeting the central nervous system. While direct biological activity data for this specific molecule is limited, the extensive research on its derivatives underscores its importance in the development of novel therapeutics for neurological disorders. The synthetic and experimental protocols provided in this guide offer a framework for researchers to utilize this compound in the synthesis of new chemical entities and to evaluate their potential pharmacological activities. Further investigation into the direct biological effects of 1-Isoquinolin-1-ylmethanamine dihydrochloride may reveal intrinsic activities that could be exploited in drug discovery programs.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Isoquinolin-1-ylmethanamine | C10H10N2 | CID 1419103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. Isoquinoline - Wikipedia [en.wikipedia.org]

- 5. Synthesis and pharmacological evaluation of substituted naphth[1,2,3-de]isoquinolines (dinapsoline analogues) as D1 and D2 dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis and biological evaluation of N1-(isoquinolin-5-yl)-N2-phenylpyrrolidine-1,2-dicarboxamide derivatives as potent TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isoquinoline derivatives as potent CRTH2 receptor antagonists: synthesis and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 1-Isoquinolin-1-ylmethanamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Isoquinolin-1-ylmethanamine dihydrochloride is a heterocyclic organic compound featuring an isoquinoline core with a methanamine substituent at the 1-position. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and spectral characterization. The isoquinoline scaffold is a key structural motif in numerous biologically active natural products and synthetic pharmaceuticals, making its derivatives, such as 1-isoquinolin-1-ylmethanamine dihydrochloride, valuable intermediates in medicinal chemistry and drug discovery. This document aims to serve as a detailed resource for researchers and professionals engaged in the fields of organic synthesis, pharmacology, and drug development.

Chemical Structure and Identification

1-Isoquinolin-1-ylmethanamine dihydrochloride is the hydrochloride salt of 1-isoquinolin-1-ylmethanamine. The presence of the two hydrochloride moieties enhances the compound's stability and solubility in aqueous media, which is advantageous for various applications in medicinal chemistry.

Caption: Chemical Structure of 1-Isoquinolin-1-ylmethanamine Dihydrochloride

| Identifier | Value |

| IUPAC Name | (Isoquinolin-1-yl)methanamine;dihydrochloride |

| CAS Number | 102600-24-2 (dihydrochloride); 40615-08-5 (free base)[1] |

| Molecular Formula | C₁₀H₁₂Cl₂N₂[2] |

| Molecular Weight | 231.12 g/mol [2] |

| InChI Key | NSZXYJPWXMGVFU-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C=CN=C2CN.Cl.Cl |

Physicochemical Properties

The physicochemical properties of 1-Isoquinolin-1-ylmethanamine dihydrochloride are summarized in the table below. The data is a combination of experimentally determined values and computational predictions where experimental data is not available.

| Property | Value | Source |

| Physical Form | White to off-white powder | [1] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | The dihydrochloride salt form enhances its solubility.[1] Soluble in dilute acids. | [1] |

| pKa | Not available | - |

| LogP (predicted) | 2.5371 | [2] |

| Topological Polar Surface Area (TPSA) | 38.91 Ų | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Rotatable Bonds | 1 | [2] |

Synthesis

A potential synthetic pathway is outlined below:

Caption: A potential synthetic route to the target compound.

A series of 1-aminoalkylisoquinoline-4-carboxylates has been synthesized by the acylation of a phenethylamine derivative, followed by a Bischler-Napieralski cyclization and oxidation. N-Alkyl analogs were prepared by the reaction of a 1-chloromethylisoquinoline intermediate with an alkylamine.

Another established method for introducing substituents at the C-1 position of isoquinolines is the Reissert reaction. This reaction involves the treatment of isoquinoline with an acid chloride and cyanide to form a Reissert compound, which can then be alkylated at the 1-position.

Spectral Data

Detailed experimental spectral data for 1-Isoquinolin-1-ylmethanamine dihydrochloride is not widely published. The following sections provide expected spectral characteristics based on the structure and data for related compounds.

1H NMR Spectroscopy

The 1H NMR spectrum is expected to show signals corresponding to the aromatic protons of the isoquinoline ring system and the protons of the aminomethyl group. The aromatic region will likely display a complex pattern of multiplets due to the fused ring system. The methylene protons of the aminomethyl group would appear as a singlet, which may be broadened due to interaction with the nitrogen atom. The amine protons would likely appear as a broad singlet.

13C NMR Spectroscopy

The 13C NMR spectrum will show signals for the ten carbon atoms of the isoquinoline core and the aminomethyl group. The aromatic carbons will resonate in the typical downfield region for aromatic and heteroaromatic compounds. The methylene carbon of the aminomethyl group will appear in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:

-

N-H stretching: A broad band in the region of 3200-3500 cm-1 corresponding to the primary amine.

-

C-H stretching (aromatic): Bands above 3000 cm-1.

-

C-H stretching (aliphatic): Bands just below 3000 cm-1.

-

C=N and C=C stretching (aromatic): Bands in the 1400-1600 cm-1 region.

-

N-H bending: A band around 1600 cm-1.

Mass Spectrometry

In the mass spectrum, the molecular ion peak corresponding to the free base (C₁₀H₁₀N₂) would be expected at m/z 158. Fragmentation patterns would likely involve the loss of the aminomethyl group or cleavage of the isoquinoline ring system.

Biological Activity and Applications

1-Isoquinolin-1-ylmethanamine dihydrochloride serves as a key intermediate in the synthesis of isoquinoline derivatives with diverse biological activities. The isoquinoline nucleus is a prominent feature in many natural alkaloids and synthetic compounds with a wide range of pharmacological properties.

Derivatives of this compound are being explored for their potential in treating neurological disorders, with some research indicating a role in enhancing cognitive function and addressing conditions like depression and anxiety.[1] The unique structure of 1-isoquinolin-1-ylmethanamine allows for effective interaction with biological systems, making it a valuable building block for novel therapeutic agents.[1]

Its applications in research include:

-

Pharmaceutical Development: As a crucial intermediate for synthesizing pharmaceuticals, particularly those targeting neurological disorders.[1]

-

Chemical Biology: Used in studies to probe enzyme interactions and cellular processes.[1]

-

Neurotransmitter Systems Research: Employed in studies related to brain function and neurological disorders.[1]

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis, characterization, and biological evaluation of 1-Isoquinolin-1-ylmethanamine dihydrochloride are not available in the public domain based on the conducted searches. The synthesis of a related series of compounds, 1-aminoalkylisoquinoline-4-carboxylates, involved the following general steps:

-

Amide Coupling: Coupling of a phenethylamine derivative with a phthaloyl-protected amino acid to form an amide.

-

Bischler-Napieralski Cyclization: Cyclization of the amide to form a 3,4-dihydroisoquinoline.

-

Aromatization: Oxidation of the dihydroisoquinoline to the corresponding isoquinoline.

-

Deprotection: Removal of the protecting groups to yield the final product.

For the synthesis of N-alkyl analogs, a 1-chloromethylisoquinoline intermediate was reacted with various amines.

Safety and Handling

According to supplier safety data, 1-Isoquinolin-1-ylmethanamine dihydrochloride is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. It should be stored in an inert atmosphere at room temperature.[2]

Conclusion

1-Isoquinolin-1-ylmethanamine dihydrochloride is a valuable chemical intermediate for the synthesis of a wide range of isoquinoline derivatives with potential applications in pharmaceutical and materials science research. While detailed experimental data for this specific compound is limited in publicly accessible literature, its structural similarity to other biologically active isoquinolines underscores its importance as a scaffold for drug discovery. Further research to fully characterize its physicochemical properties, develop optimized synthetic protocols, and explore its pharmacological profile is warranted.

References

1-Isoquinolin-1-ylmethanamine dihydrochloride CAS number 40615-08-5.

An In-depth Technical Guide to 1-Isoquinolin-1-ylmethanamine Dihydrochloride (CAS Number: 40615-08-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isoquinolin-1-ylmethanamine, and its dihydrochloride salt, is a pivotal chemical intermediate in the landscape of medicinal chemistry and pharmaceutical development. As a member of the isoquinoline family—a class of heterocyclic aromatic organic compounds—it serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules. Isoquinoline derivatives are integral to numerous natural alkaloids and synthetic compounds with applications ranging from anesthetics and antihypertensives to antiretroviral agents.

This technical guide provides a comprehensive overview of 1-Isoquinolin-1-ylmethanamine dihydrochloride, focusing on its chemical properties, synthesis, and its significant role as a precursor in the development of therapeutic agents, particularly in the context of enzyme inhibition for managing metabolic diseases.

Chemical and Physical Properties

1-Isoquinolin-1-ylmethanamine is most commonly handled in its dihydrochloride salt form to enhance solubility and stability. The CAS number 40615-08-5 typically refers to the free base, while 19382-38-8 is often associated with the dihydrochloride salt. It is crucial for researchers to note this distinction when sourcing the compound.

Table 1: Physicochemical Properties of 1-Isoquinolin-1-ylmethanamine and its Dihydrochloride Salt

| Property | Value (Free Base) | Value (Dihydrochloride Salt) | Source |

| CAS Number | 40615-08-5 | 19382-38-8 | [Supplier Data] |

| Molecular Formula | C₁₀H₁₀N₂ | C₁₀H₁₂Cl₂N₂ | [Supplier Data] |

| Molecular Weight | 158.20 g/mol | 231.12 g/mol | [Supplier Data] |

| Appearance | - | White to off-white powder | [Supplier Data] |

| Purity | - | ≥95% - ≥97% | [Supplier Data] |

| Storage Conditions | - | Room temperature, under inert gas (Nitrogen) | [Supplier Data] |

| Topological Polar Surface Area (TPSA) | 38.91 Ų | - | [Supplier Data] |

| logP (Predicted) | 2.5371 | - | [Supplier Data] |

| Hydrogen Bond Donors | 1 | - | [Supplier Data] |

| Hydrogen Bond Acceptors | 2 | - | [Supplier Data] |

| Rotatable Bonds | 1 | - | [Supplier Data] |

Role in Drug Discovery: A Case Study in DPP-IV Inhibition

A significant application of 1-Isoquinolin-1-ylmethanamine is its use as a foundational intermediate in the synthesis of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors. DPP-IV is a therapeutic target for type 2 diabetes as it inactivates incretin hormones, which are responsible for regulating blood glucose levels. The primary aminomethyl group at the 1-position of the isoquinoline ring is crucial for the biological activity of these inhibitors[1].

Signaling Pathway: DPP-IV Inhibition for Glycemic Control

The diagram below illustrates the mechanism of action for DPP-IV inhibitors synthesized from the 1-Isoquinolin-1-ylmethanamine scaffold. By inhibiting DPP-IV, these compounds prevent the degradation of GLP-1 and GIP, leading to enhanced insulin secretion and suppressed glucagon release, ultimately resulting in lower blood glucose levels.

Biological Activity of Derived Inhibitors

While specific IC₅₀ values for inhibitors directly synthesized from 1-Isoquinolin-1-ylmethanamine dihydrochloride are not publicly available in the initial search results, structure-activity relationship (SAR) studies on related compounds have demonstrated significant potency. For instance, substitutions at the 6- and 8-positions of the isoquinoline ring with methoxy groups have been shown to increase the inhibitory potency against DPP-IV by as much as 53-fold compared to the unsubstituted lead compound[1].

Table 2: Representative Biological Activity of Derived Isoquinoline-based DPP-IV Inhibitors

| Compound Class | Target | Activity Metric | Result | Reference |

| 1-Aminomethylisoquinoline-4-carboxylates | DPP-IV | Potency | Primary aminomethyl group essential for activity | [1] |

| 6,8-Dimethoxy substituted derivatives | DPP-IV | Potency | Up to 53-fold increase over lead compound | [1] |

Experimental Protocols

The following sections detail a representative synthetic protocol for a biologically active compound using 1-Isoquinolin-1-ylmethanamine as a key intermediate.

Synthesis of 1-Isoquinolin-1-ylmethanamine

While several general methods for isoquinoline synthesis exist, such as the Bischler-Napieralski or Pictet-Spengler reactions, a specific high-yield protocol for 1-Isoquinolin-1-ylmethanamine is not detailed in the provided search results. It is typically prepared from isoquinoline-1-carbonitrile via reduction, or from 1-chloromethylisoquinoline via amination.

Representative Synthesis of a DPP-IV Inhibitor Intermediate

This protocol describes a plausible synthetic route to a more complex isoquinoline derivative, based on the known reactivity of 1-Isoquinolin-1-ylmethanamine and its role in forming DPP-IV inhibitors. This represents an example of how the title compound is utilized in a drug discovery workflow.

Objective: To synthesize an N-acylated derivative of 1-Isoquinolin-1-ylmethanamine, a common structural motif in DPP-IV inhibitors.

Materials:

-

1-Isoquinolin-1-ylmethanamine dihydrochloride

-

A suitable carboxylic acid (e.g., a phthaloyl-protected amino acid, as suggested by related syntheses)

-

Coupling agent (e.g., HATU, HBTU)

-

Organic base (e.g., Diisopropylethylamine - DIPEA)

-

Anhydrous solvent (e.g., Dichloromethane - DCM, or Dimethylformamide - DMF)

-

Standard workup and purification reagents (e.g., saturated sodium bicarbonate, brine, magnesium sulfate, silica gel for chromatography)

Procedure:

-

Amine Free-Basing: In a round-bottom flask, dissolve 1-Isoquinolin-1-ylmethanamine dihydrochloride (1.0 eq) in a minimal amount of water. Add saturated sodium bicarbonate solution until the pH is basic, and extract the free amine into an organic solvent like DCM (3x). Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the free base.

-

Coupling Reaction: To a solution of the carboxylic acid (1.1 eq) in anhydrous DCM, add the coupling agent (1.2 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Amide Formation: Add a solution of the 1-Isoquinolin-1-ylmethanamine free base (1.0 eq) in anhydrous DCM to the activated carboxylic acid mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup and Purification: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acylated product.

References

Physical and chemical properties of 1-Isoquinolin-1-ylmethanamine dihydrochloride.

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Isoquinolin-1-ylmethanamine dihydrochloride is a heterocyclic amine of significant interest in medicinal chemistry and neuropharmacology. As a derivative of the isoquinoline scaffold, a core structure in many biologically active alkaloids, this compound serves as a versatile intermediate in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders. Its dihydrochloride salt form enhances aqueous solubility, facilitating its application in various experimental settings. This document provides a comprehensive overview of the known physical, chemical, and biological properties of 1-Isoquinolin-1-ylmethanamine dihydrochloride, including experimental protocols for its synthesis and analysis, and a review of its potential mechanisms of action within the central nervous system.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of 1-Isoquinolin-1-ylmethanamine dihydrochloride are summarized below. While some specific experimental values for this particular salt are not widely reported in the literature, data for the parent compound and closely related analogs provide valuable context.

Table 1: Physical and Chemical Data for 1-Isoquinolin-1-ylmethanamine Dihydrochloride and Related Compounds

| Property | Value | Source/Comment |

| IUPAC Name | (Isoquinolin-1-yl)methanamine dihydrochloride | --- |

| Synonyms | 1-(Aminomethyl)isoquinoline dihydrochloride | --- |

| CAS Number | 40615-08-5 | [1] |

| Molecular Formula | C₁₀H₁₀N₂ · 2HCl | [1] |

| Molecular Weight | 231.12 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Melting Point | Not available | Data not found in literature. |

| Boiling Point | Not available | Data not found in literature. |

| Solubility | Enhanced solubility in water due to the dihydrochloride salt form. | [1] General property. Specific quantitative data not available. |

| pKa | 5.46 (for the parent isoquinoline) | [1] The aminomethyl group is expected to increase the basicity. 1-Aminoisoquinolines are generally stronger bases. |

| Storage Conditions | Store at 0-8 °C | [1] |

Experimental Protocols

Synthesis of 1-Isoquinolin-1-ylmethanamine Dihydrochloride

A plausible and common route for the synthesis of 1-(aminomethyl)isoquinolines is the reduction of 1-cyanoisoquinoline. The subsequent conversion to the dihydrochloride salt is a standard procedure.

Experimental Workflow: Synthesis

Caption: Synthetic workflow for 1-Isoquinolin-1-ylmethanamine dihydrochloride.

Methodology:

-

Reduction of 1-Cyanoisoquinoline:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), a solution of 1-cyanoisoquinoline in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), is prepared.

-

The solution is cooled in an ice bath, and a reducing agent, such as lithium aluminum hydride (LiAlH₄), is added portion-wise or as a solution in THF.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated to reflux to ensure the completion of the reaction, monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution.

-

The resulting precipitate is filtered off, and the organic layer is separated, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure to yield crude 1-(aminomethyl)isoquinoline.

-

-

Formation of the Dihydrochloride Salt:

-

The crude 1-(aminomethyl)isoquinoline is dissolved in a suitable organic solvent, such as ethanol or isopropanol.

-

A solution of hydrogen chloride in an ethereal solvent (e.g., diethyl ether or isopropanol) is added dropwise with stirring.

-

The dihydrochloride salt will precipitate out of the solution.

-

The precipitate is collected by vacuum filtration, washed with cold solvent, and dried under vacuum to yield 1-Isoquinolin-1-ylmethanamine dihydrochloride as a solid.

-

Analytical Characterization

Standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for verifying the purity and structure of the synthesized compound.

Experimental Workflow: Analysis

Caption: Analytical workflow for purity and structural confirmation.

HPLC Method (Representative):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over a specified time (e.g., 20 minutes).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 254 nm).

-

Injection Volume: 10 µL.

¹H-NMR Spectroscopy (Predicted):

The proton NMR spectrum of 1-Isoquinolin-1-ylmethanamine dihydrochloride in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) is expected to show characteristic signals for the aromatic protons of the isoquinoline ring system and a singlet for the aminomethyl protons. The exact chemical shifts will be influenced by the solvent and the protonation state.

Biological Activity and Signaling Pathways

Isoquinoline derivatives are known to possess a wide range of biological activities, with a significant number of studies focusing on their neuropharmacological effects. Several isoquinoline-based compounds have been investigated as potential neurotoxins or, conversely, as neuroprotective agents, often in the context of neurodegenerative diseases like Parkinson's disease.

A key mechanism implicated in the neurotoxic effects of some isoquinoline derivatives is the inhibition of mitochondrial respiratory chain complex I.[2][3] This inhibition can lead to a cascade of downstream events, including impaired ATP production, increased generation of reactive oxygen species (ROS), and ultimately, neuronal cell death.

Signaling Pathway: Mitochondrial Complex I Inhibition by Isoquinoline Derivatives

Caption: Proposed mechanism of neurotoxicity via mitochondrial complex I inhibition.

While some isoquinoline derivatives exhibit neurotoxic properties, others have been developed as ligands for specific neurotransmitter receptors, such as the dopamine D3 receptor, and show potential as neuroprotective agents for conditions like Parkinson's disease. The 1-aminoisoquinoline moiety is a key pharmacophore in some of these compounds. This highlights the dual nature of the isoquinoline scaffold, where structural modifications can lead to vastly different pharmacological profiles.

Applications in Research and Drug Development

1-Isoquinolin-1-ylmethanamine dihydrochloride is a valuable building block for the synthesis of a diverse range of isoquinoline-containing molecules. Its primary applications are in:

-

Pharmaceutical Development: As a key intermediate in the synthesis of compounds targeting neurological disorders.[1]

-

Chemical Biology: For the creation of molecular probes to investigate enzyme interactions and cellular processes.[1]

-

Neuropharmacology Research: In studies related to neurotransmitter systems and the development of novel treatments for neurodegenerative diseases.

Conclusion

1-Isoquinolin-1-ylmethanamine dihydrochloride is a compound with significant potential in the field of medicinal chemistry and neuropharmacology. While a complete physicochemical profile is not yet publicly available, its role as a synthetic intermediate is well-established. Further research into its specific biological targets and mechanisms of action will be crucial in unlocking its full therapeutic potential. The information and protocols provided in this guide serve as a valuable resource for researchers working with this and related isoquinoline derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of complex I by isoquinoline derivatives structurally related to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective inhibition of complex I by N-methylisoquinolinium ion and N-methyl-1,2,3,4-tetrahydroisoquinoline in isolated mitochondria prepared from mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Isoquinolin-1-ylmethanamine dihydrochloride molecular weight and formula.

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isoquinolin-1-ylmethanamine dihydrochloride is a pivotal chemical intermediate in the landscape of pharmaceutical research and development. As a derivative of isoquinoline, a structural isomer of quinoline, this compound is integral to the synthesis of a variety of bioactive molecules. The isoquinoline scaffold is a core component of numerous naturally occurring alkaloids with significant physiological effects, including morphine and papaverine. The dihydrochloride salt form of 1-Isoquinolin-1-ylmethanamine enhances its aqueous solubility and stability, rendering it a versatile building block in medicinal chemistry. This technical guide provides a comprehensive overview of its molecular characteristics, a representative synthetic protocol, and its role in therapeutic agent development.

Molecular Profile

A clear understanding of the physicochemical properties of 1-Isoquinolin-1-ylmethanamine dihydrochloride is fundamental for its application in research and synthesis. The key molecular data is summarized in the table below.

| Property | Data |

| Molecular Formula | C₁₀H₁₂Cl₂N₂ or C₁₀H₁₀N₂·2HCl[1][2][3] |

| Molecular Weight | 231.12 g/mol |

Synthetic Pathway and Experimental Protocol

The synthesis of 1-Isoquinolin-1-ylmethanamine and its subsequent conversion to the dihydrochloride salt can be achieved through various established methods for isoquinoline derivatization. A common and effective approach is the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamine derivative. Below is a representative experimental protocol for its synthesis.

Experimental Protocol: Synthesis via Bischler-Napieralski Reaction

This protocol outlines a plausible multi-step synthesis of 1-Isoquinolin-1-ylmethanamine dihydrochloride.

Step 1: Amide Formation

-

To a solution of 2-phenylethylamine in a suitable aprotic solvent such as dichloromethane, add an equimolar amount of a protected aminoacetyl chloride (e.g., phthalimidoacetyl chloride) dropwise at 0°C.

-

Add a non-nucleophilic base, such as triethylamine, to scavenge the HCl generated during the reaction.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(2-phenylethyl)-2-phthalimidoacetamide.

Step 2: Cyclization to Dihydroisoquinoline

-

Dissolve the crude amide from Step 1 in a high-boiling point solvent like toluene or acetonitrile.

-

Add a dehydrating/cyclizing agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), portion-wise at a controlled temperature (typically elevated).

-

Reflux the mixture for several hours until the starting material is consumed, as indicated by TLC.

-

Cool the reaction mixture and carefully quench with ice-water.

-

Basify the aqueous solution with a suitable base (e.g., NaOH) and extract the product with an organic solvent like ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to obtain the crude 1-(phthalimidomethyl)-3,4-dihydroisoquinoline.

Step 3: Aromatization to Isoquinoline

-

Dissolve the crude dihydroisoquinoline from Step 2 in a suitable solvent.

-

Add a dehydrogenating agent, such as palladium on carbon (Pd/C), and heat the mixture in the presence of a hydrogen acceptor or under an inert atmosphere at high temperature.

-

After the reaction is complete, filter off the catalyst and concentrate the solvent to yield the 1-(phthalimidomethyl)isoquinoline.

Step 4: Deprotection and Salt Formation

-

Treat the protected isoquinoline derivative with hydrazine hydrate in a solvent like ethanol to cleave the phthalimide protecting group.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

After the deprotection is complete, filter off the phthalhydrazide byproduct.

-

Concentrate the filtrate, dissolve the resulting crude 1-isoquinolin-1-ylmethanamine in a minimal amount of a suitable solvent (e.g., ethanol or isopropanol), and bubble dry HCl gas through the solution, or add a solution of HCl in an organic solvent.

-

The 1-Isoquinolin-1-ylmethanamine dihydrochloride will precipitate out of the solution.

-

Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to obtain the final product.

Logical Workflow for Synthesis

The following diagram illustrates the logical progression of the synthetic steps described above, from starting materials to the final product.

Applications in Drug Development

1-Isoquinolin-1-ylmethanamine dihydrochloride is a valuable precursor in the synthesis of various pharmaceutical agents. Its structural motif is particularly prevalent in compounds targeting the central nervous system. Researchers have utilized this intermediate in the development of potential treatments for neurological disorders. The primary amine group at the 1-position of the isoquinoline ring serves as a crucial handle for further chemical modifications, allowing for the introduction of diverse functionalities to explore structure-activity relationships and optimize drug candidates. The versatility of this compound makes it an essential tool for chemists aiming to innovate in drug design and discover novel therapeutic agents.

References

- 1. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 2. researchgate.net [researchgate.net]

- 3. Aminomethylation/hydrogenolysis as an alternative to direct methylation of metalated isoquinolines – a novel total synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Isoquinoline Alkaloids: A Technical Guide for Researchers

Introduction

Isoquinoline alkaloids represent a large and structurally diverse class of naturally occurring compounds that have long been a focal point of pharmacological research. Found predominantly in a wide array of plant families, these nitrogen-containing heterocyclic molecules have demonstrated a remarkable breadth of biological activities. Their therapeutic potential spans a wide spectrum, from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects. This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core biological activities of isoquinoline alkaloids. The guide summarizes key quantitative data, details essential experimental protocols, and visualizes the intricate signaling pathways through which these compounds exert their effects.

Anticancer Activity

A significant body of research has highlighted the potent anticancer properties of various isoquinoline alkaloids. These compounds have been shown to inhibit the proliferation of a wide range of cancer cell lines through mechanisms such as the induction of apoptosis, cell cycle arrest, and the disruption of key signaling pathways involved in tumor growth and metastasis.[1][2]

Quantitative Anticancer Data

The cytotoxic effects of isoquinoline alkaloids are typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency. The following tables summarize the IC50 values for several prominent isoquinoline alkaloids against various human cancer cell lines.[3][4][5][6][7][8][9]

Table 1: Anticancer Activity (IC50 Values in µM) of Selected Isoquinoline Alkaloids

| Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |

| Berberine | HT29 (Colon) | 52.37 | [10] |

| T47D (Breast) | 25 | [11] | |

| MCF-7 (Breast) | 272.15 | [12] | |

| A549 (Lung) | 139.4 | [13] | |

| HeLa (Cervical) | 159.5 | [13] | |

| Sanguinarine | A375 (Melanoma) | ~0.30 | [14] |

| G-361 (Melanoma) | ~0.87 | [14] | |

| NB4 (Leukemia) | 0.53 | [15] | |

| MKN-45 (Gastric) | 1.53 | [15] | |

| Chelerythrine | A375 (Melanoma) | ~0.61 | [14] |

| SK-MEL-3 (Melanoma) | ~0.37 | [14] | |

| NB4 (Leukemia) | 1.85 | [15] | |

| Papaverine | AMJ-13 (Breast) | 62.12 | [16] |

| MCF-7 (Breast) | 72.62 | [16] | |

| U87MG (Glioblastoma) | 11 | [15] | |

| T98G (Glioblastoma) | 4.5 | [15] | |

| Noscapine | LoVo (Colon) | 75 | [17] |

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density and incubation time.

Key Signaling Pathways in Anticancer Activity

The anticancer effects of isoquinoline alkaloids are often mediated through the modulation of critical signaling pathways that regulate cell survival, proliferation, and apoptosis.

-

PI3K/Akt/mTOR Pathway: Berberine has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently overactive in many cancers, leading to decreased cell proliferation and survival.[14][18]

References

- 1. mdpi.com [mdpi.com]

- 2. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines: harnessing the research potential in cancer drug discovery with modern scientific trends and technology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. medic.upm.edu.my [medic.upm.edu.my]

- 9. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Noscapine Induces Apoptosis in Human Colon Cancer Cells by Regulating Mitochondrial Damage and Warburg Effect via PTEN/PI3K/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tetrandrine Suppresses Lipopolysaccharide-Induced Microglial Activation by Inhibiting NF-κB and ERK Signaling Pathways in BV2 Cells | PLOS One [journals.plos.org]

- 12. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Noscapine, a benzylisoquinoline alkaloid, sensitizes leukemic cells to chemotherapeutic agents and cytokines by modulating the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Biological Relevance of Papaverine in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anticancer Non-narcotic Opium Alkaloid Papaverine Suppresses Human Glioblastoma Cell Growth | Anticancer Research [ar.iiarjournals.org]

- 16. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Noscapine induces mitochondria-mediated apoptosis in human colon cancer cells in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The Biological Relevance of Papaverine in Cancer Cells [ouci.dntb.gov.ua]

Unraveling the Enigmatic Mechanism of 1-Isoquinolin-1-ylmethanamine Dihydrochloride: A Technical Overview

For Immediate Release

[City, State] – 1-Isoquinolin-1-ylmethanamine dihydrochloride, a versatile isoquinoline derivative, has garnered attention within the scientific community for its potential as a scaffold in the development of novel therapeutics, particularly for neurological disorders. Despite its role as a key synthetic intermediate, a definitive and direct mechanism of action for the compound itself remains largely uncharacterized in publicly available scientific literature. This technical guide synthesizes the current understanding of structurally related isoquinoline compounds to postulate a putative mechanism of action for 1-Isoquinolin-1-ylmethanamine dihydrochloride, providing a framework for future research and drug discovery initiatives.

Introduction to 1-Isoquinolin-1-ylmethanamine Dihydrochloride

1-Isoquinolin-1-ylmethanamine dihydrochloride belongs to the broad class of isoquinoline alkaloids, a group of nitrogen-containing heterocyclic compounds with a wide array of documented biological activities. While this specific compound is frequently utilized as a building block in the synthesis of more complex molecules, its intrinsic pharmacological profile is not well-defined. The isoquinoline nucleus is a common feature in many established therapeutic agents, suggesting that 1-Isoquinolin-1-ylmethanamine dihydrochloride could interact with various biological targets.

Putative Biological Targets and Mechanisms of Action

Based on the activities of structurally similar isoquinoline derivatives, several potential mechanisms of action for 1-Isoquinolin-1-ylmethanamine dihydrochloride can be hypothesized. It is crucial to note that these are speculative and require direct experimental validation.

Enzyme Inhibition

Derivatives of 1-(aminomethyl)isoquinoline have demonstrated inhibitory activity against several key enzymes. This suggests that 1-Isoquinolin-1-ylmethanamine dihydrochloride may act as an inhibitor of one or more enzymes, potentially through competitive or non-competitive binding to the active site.

-

Rho-associated protein kinase (ROCK): Substituted isoquinolin-1-amine derivatives have been identified as ATP-competitive inhibitors of ROCK-I, a kinase implicated in cardiovascular diseases. The core isoquinoline structure plays a role in binding to the kinase domain.

-

Dipeptidyl Peptidase IV (DPP-IV): Certain 1-aminoalkylisoquinoline-4-carboxylates have been described as inhibitors of DPP-IV, an enzyme involved in glucose metabolism. The primary aminomethyl group is often crucial for this activity.

Receptor Modulation

The isoquinoline scaffold is a common pharmacophore in ligands for various receptors, indicating that 1-Isoquinolin-1-ylmethanamine dihydrochloride could function as either an agonist or antagonist at one or more receptor sites.

-

Opioid Receptors: Studies on substituted 1-(aminomethyl)-2-(arylacetyl)-1,2,3,4-tetrahydroisoquinolines have revealed their potent interaction with kappa and mu opioid receptors, suggesting a potential role in analgesia.

-

Sigma Receptors: A derivative of dimethoxy-dihydroisoquinoline has been developed as a highly selective sigma-2 receptor ligand, which may be relevant for the treatment of neuropathic pain.

-

Transient Receptor Potential Vanilloid 1 (TRPV1): Isoquinoline-based ureas have been identified as potent and selective antagonists of the TRPV1 receptor, a key player in pain and inflammation pathways.

Proposed Signaling Pathways

Given the potential for enzyme inhibition and receptor modulation, 1-Isoquinolin-1-ylmethanamine dihydrochloride could influence several intracellular signaling cascades. The following diagrams illustrate hypothetical pathways based on the activities of related compounds.

Caption: Putative ROCK-I Inhibition Pathway.

Caption: Hypothetical Receptor Modulation Signaling Cascade.

Experimental Protocols for Elucidating the Mechanism of Action

To transition from a putative to a confirmed mechanism of action, a systematic experimental approach is required. The following outlines key experimental workflows that could be employed.

Target Identification and Validation Workflow

Caption: Experimental Workflow for Target Identification.

Detailed Methodologies:

-

Broad Panel Screening: Utilize commercially available screening services (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan) to test the compound against a wide range of kinases, GPCRs, ion channels, and other common drug targets.

-

Dose-Response and IC50/EC50 Determination: For any identified "hits," perform concentration-response experiments using appropriate enzymatic or cellular assays to determine the potency of the compound. For example, for a kinase hit, a typical assay would involve incubating the kinase, substrate (with a detectable tag), ATP, and varying concentrations of the compound. The amount of product formed would then be quantified.

-

Radioligand Binding Assays: To confirm direct binding to a receptor target, competitive binding assays using a known radiolabeled ligand for that receptor should be performed. The assay measures the ability of 1-Isoquinolin-1-ylmethanamine dihydrochloride to displace the radioligand, allowing for the calculation of its binding affinity (Ki).

-

Functional Cellular Assays: To assess the functional consequence of receptor binding, cell lines expressing the target receptor can be used. For GPCRs, second messenger assays (e.g., cAMP accumulation using HTRF, or intracellular calcium flux using a fluorescent indicator like Fura-2) are standard. For ion channels, patch-clamp electrophysiology would be the gold standard to measure changes in ion currents.

-

Western Blot Analysis: To investigate downstream signaling pathways, cells would be treated with the compound, and cell lysates would be analyzed by Western blot using antibodies specific for phosphorylated (activated) and total signaling proteins (e.g., p-ERK/ERK, p-Akt/Akt).

Quantitative Data on Related Compounds

While no quantitative data for 1-Isoquinolin-1-ylmethanamine dihydrochloride is readily available, the following table summarizes the potencies of some related isoquinoline derivatives against their respective targets, providing a benchmark for potential activity.

| Compound Class | Target | Assay Type | Potency (IC50/Ki) |

| Substituted Isoquinolin-1-amine | ROCK-I | Kinase Assay | Varies with substitution |

| 1-Aminoalkylisoquinoline-4-carboxylate | DPP-IV | Enzyme Assay | Varies with substitution |

| Substituted Tetrahydroisoquinoline | Kappa Opioid Receptor | Binding Assay | Ki = 0.09 nM (for a 5-hydroxy derivative) |

| Dimethoxy-dihydroisoquinoline derivative | Sigma-2 Receptor | Binding Assay | High Affinity & Selectivity |

| Isoquinoline-based urea | TRPV1 Receptor | Calcium Flux Assay | IC50 ≈ 5 nM |

Conclusion and Future Directions

1-Isoquinolin-1-ylmethanamine dihydrochloride remains a molecule of interest primarily as a synthetic precursor. However, the rich pharmacology of the isoquinoline class of compounds strongly suggests that this molecule may possess intrinsic biological activity. The putative mechanisms outlined in this guide, centered on enzyme inhibition and receptor modulation, provide a rational basis for future pharmacological investigation. A systematic screening and validation approach, as detailed in the proposed experimental workflows, is essential to definitively elucidate the mechanism of action of this compound and unlock its full therapeutic potential. Researchers in the fields of medicinal chemistry and pharmacology are encouraged to undertake these studies to fill the existing knowledge gap.

Potential therapeutic targets of 1-Isoquinolin-1-ylmethanamine dihydrochloride.

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isoquinolin-1-ylmethanamine dihydrochloride serves as a pivotal structural motif in the development of novel therapeutic agents. While this compound is primarily a synthetic intermediate, its core isoquinoline scaffold is present in a multitude of biologically active molecules. This guide explores the key therapeutic targets of various isoquinoline derivatives, focusing on their mechanism of action, relevant quantitative data, and the experimental protocols used to determine their activity. The information presented is intended to provide a comprehensive resource for researchers engaged in the design and development of isoquinoline-based drugs.

Dopamine D3 Receptor: A Target for Neurological Disorders

A significant number of isoquinoline derivatives have been identified as potent ligands for the Dopamine D3 Receptor (D3R), a G protein-coupled receptor implicated in the pathophysiology of various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and substance abuse. Many of these derivatives exhibit high affinity and selectivity for D3R over the closely related D2R, which is a critical attribute for minimizing off-target effects.

Quantitative Data: Binding Affinities of Isoquinoline Derivatives at Dopamine Receptors

The following table summarizes the binding affinities (Ki, nM) of several tetrahydroisoquinoline derivatives for the human Dopamine D1, D2, and D3 receptors. These values were determined using radioligand binding assays with membrane preparations from HEK-293 or CHO cells expressing the respective recombinant human dopamine receptors.

| Compound ID | D1R Ki (nM) | D2R Ki (nM) | D3R Ki (nM) | D2/D3 Selectivity | Reference |

| 5s | >10,000 | 504 | 1.2 | 420 | [1][2] |

| 5t | 2260 | 508 | 3.4 | 149 | [1][2] |

| 5i | >10,000 | 25 | 26 | ~1 | [2] |

| 5q | >10,000 | >10,000 | 57 | >175 | [1][2] |

| (-)-24c (D-301) | - | - | EC50 = 0.52 nM | 223 (EC50 ratio) | [3] |

| l-ICP (71) | 5.5 | 41.8 | 37.3 | ~1.1 | [4] |

| l-THP (72) | 124 | 388 | 1420 | ~0.27 | [4] |

Note: Ki values represent the concentration of the competing ligand that binds to 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity. EC50 represents the concentration of a drug that gives a half-maximal response.

Signaling Pathway

Dopamine receptors, including D3R, are G protein-coupled receptors that modulate downstream signaling cascades upon ligand binding. As illustrated below, activation of D3R can lead to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and subsequent modulation of protein kinase A (PKA) activity. This pathway plays a crucial role in regulating neuronal excitability and neurotransmitter release.

Experimental Protocols

This protocol is used to determine the binding affinity of a test compound for a specific receptor.

-

Cell Culture and Membrane Preparation:

-

HEK-293 cells stably expressing the human D2 or D3 receptor are cultured to confluency.

-

Cells are harvested, and a membrane fraction is prepared by homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate buffer.

-

-

Binding Assay:

-

In a 96-well plate, add the cell membrane preparation, a radioligand (e.g., [3H]-spiperone or [125I]IABN), and varying concentrations of the isoquinoline derivative (competitor ligand).

-

For determining non-specific binding, a high concentration of a known D2/D3 antagonist (e.g., (+)-butaclamol) is added to a set of wells.

-

The plate is incubated to allow the binding to reach equilibrium.

-

-

Filtration and Scintillation Counting:

-

The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

-

The filters are washed to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

-

This functional assay measures the activation of G proteins following receptor stimulation.

-

Membrane Preparation:

-

Prepare cell membranes from cells expressing the D2 or D3 receptor as described above.

-

-

Assay Setup:

-

In a 96-well plate, add the membrane preparation, varying concentrations of the isoquinoline derivative (agonist), and [35S]GTPγS.

-

GDP is also added to the reaction mixture.

-

-

Incubation:

-

The plate is incubated to allow for agonist-stimulated binding of [35S]GTPγS to the G proteins.

-

-

Filtration and Scintillation Counting:

-

The assay is terminated and filtered as in the radioligand binding assay.

-

The amount of [35S]GTPγS bound to the G proteins is quantified by scintillation counting.

-

-

Data Analysis:

-

The EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response) are determined by non-linear regression analysis of the dose-response curve.

-

JNK Pathway: A Target in Cancer Therapy

Certain isoquinoline derivatives have demonstrated anti-cancer properties by inducing apoptosis (programmed cell death) in cancer cells. One of the key mechanisms involved is the generation of reactive oxygen species (ROS) and the subsequent activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[5]

Signaling Pathway

The overproduction of ROS in cancer cells treated with isoquinoline derivatives can lead to cellular stress and the activation of the JNK pathway. Activated JNK can then phosphorylate various downstream targets, including proteins of the Bcl-2 family, leading to the initiation of the mitochondrial apoptotic cascade.

Experimental Protocols

This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to detect intracellular ROS.

-

Cell Culture and Treatment:

-

Seed cancer cells (e.g., A549 human lung carcinoma cells) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the isoquinoline derivative for the desired time period.

-

-

Staining:

-

Remove the treatment medium and wash the cells with phosphate-buffered saline (PBS).

-

Incubate the cells with DCFH-DA solution in the dark. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).

-

-

Fluorescence Measurement:

-

After incubation, wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer.

-

This protocol is used to detect the phosphorylation (activation) of JNK.

-

Cell Lysis:

-

Treat cells with the isoquinoline derivative as described above.

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Electrotransfer:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated JNK (p-JNK).

-

Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Also, probe for total JNK and a loading control (e.g., β-actin) on the same or a parallel blot.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system. The intensity of the p-JNK band relative to the total JNK band indicates the level of JNK activation.

-

Transient Receptor Potential Vanilloid 1 (TRPV1): A Target for Pain Management

Isoquinoline-based compounds have been developed as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. TRPV1 is a non-selective cation channel that functions as a molecular integrator of noxious stimuli, including high temperatures, acidic conditions, and capsaicin (the pungent component of chili peppers). It is a key player in the signaling of inflammatory and neuropathic pain.

Quantitative Data: In Vitro Activity of Isoquinoline-Based TRPV1 Antagonists

The following table presents the half-maximal inhibitory concentrations (IC50) of an isoquinoline derivative against human TRPV1 channels activated by different stimuli.

| Compound ID | Agonist | IC50 (µM) | Reference |

| 3b | Capsaicin | 0.084 | [6] |

| 3b | Protons (pH 5.5) | 0.313 | [6] |

Note: IC50 represents the concentration of an antagonist that is required for 50% inhibition of the agonist's response.

Experimental Workflow

The evaluation of a potential TRPV1 antagonist typically follows a workflow that progresses from in vitro functional assays to in vivo models of pain.

Experimental Protocols

This cell-based assay measures the ability of a compound to inhibit TRPV1 channel activation by monitoring changes in intracellular calcium concentrations.

-

Cell Culture:

-

Culture cells stably expressing recombinant human TRPV1 channels (e.g., HEK-293 or CHO cells) on glass coverslips or in 96-well plates suitable for imaging.

-

-

Calcium Indicator Loading:

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

-

Assay Procedure:

-

Place the cells on the stage of a fluorescence microscope or in a fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Pre-incubate the cells with the isoquinoline derivative (antagonist) for a specified period.

-

Add a TRPV1 agonist (e.g., capsaicin or acidic buffer) to activate the channels.

-

-

Data Acquisition and Analysis:

-

Record the changes in fluorescence intensity over time. An increase in fluorescence indicates an influx of calcium through the activated TRPV1 channels.

-

The inhibitory effect of the test compound is measured by the reduction in the agonist-induced fluorescence signal.

-

Calculate the IC50 value by performing a dose-response analysis with varying concentrations of the antagonist.

-

This animal model assesses the analgesic efficacy of a compound against chemically-induced pain.

-

Animals:

-

Use adult male rats or mice.

-

-

Drug Administration:

-

Administer the isoquinoline derivative to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection).

-

-

Nociceptive Testing:

-

After a predetermined time for the drug to take effect, inject a low dose of capsaicin into the hind paw of the animal.

-

Observe and record the nociceptive behaviors, such as the total time spent licking or flinching the injected paw, for a set period.

-

-

Data Analysis:

-

Compare the duration of nociceptive behaviors in the drug-treated group with that of a vehicle-treated control group. A significant reduction in pain-related behaviors indicates an analgesic effect.

-

Conclusion

The isoquinoline scaffold is a remarkably versatile platform for the development of novel therapeutics. As demonstrated in this guide, derivatives of 1-Isoquinolin-1-ylmethanamine have shown significant potential in targeting a range of proteins implicated in diverse disease areas, including neurological disorders, cancer, and pain. The detailed quantitative data and experimental protocols provided herein offer a valuable resource for the continued exploration and optimization of this important class of compounds in drug discovery and development.

References

- 1. New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif - PMC [pmc.ncbi.nlm.nih.gov]

- 2. par.nsf.gov [par.nsf.gov]

- 3. benchchem.com [benchchem.com]

- 4. Natural Product-Inspired Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and biological evaluation of N1-(isoquinolin-5-yl)-N2-phenylpyrrolidine-1,2-dicarboxamide derivatives as potent TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Isoquinoline Core: A Technical Guide to its Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold is a privileged heterocyclic motif of paramount importance in medicinal chemistry and natural product synthesis. Comprising a benzene ring fused to a pyridine ring, this nitrogen-containing heterocycle forms the structural backbone of over 2,500 naturally occurring alkaloids and a vast array of synthetic compounds with profound pharmacological activities. Its derivatives have been successfully developed into therapeutic agents, including anesthetics, antihypertensives, vasodilators, and antimicrobial drugs. This technical guide provides an in-depth literature review of the discovery of isoquinoline compounds, detailing the seminal experiments, foundational synthetic methodologies, and key biological insights that have established isoquinoline as a cornerstone of modern drug development.

The Discovery and Structural Elucidation of Isoquinoline

The story of isoquinoline begins in the late 19th century, a period marked by fervent investigation into the chemical constituents of coal tar.

Initial Isolation from Coal Tar

In 1885, S. Hoogewerf and W.A. van Dorp at the University of Leiden successfully isolated a novel nitrogenous basic compound from the complex mixture of coal tar.[1][2] They named it "isoquinoline" to signify its isomeric relationship with the previously discovered quinoline. Their isolation method, though laborious, laid the groundwork for future studies.

A significant refinement in the isolation process was introduced by Weissgerber in 1914.[2] This improved method exploited the greater basicity of isoquinoline compared to quinoline, enabling a more efficient selective extraction from coal tar, followed by isolation through fractional crystallization of the acid sulfate.[2]

Structural Elucidation through Oxidative Degradation

Early chemical analyses established the molecular formula of isoquinoline as C₉H₇N.[1] The critical evidence for its structure came from oxidative degradation studies. Vigorous oxidation of isoquinoline with alkaline potassium permanganate yielded two key products: phthalic acid and 3,4-pyridinedicarboxylic acid (cinchomeronic acid).[1][3]

The formation of phthalic acid was indicative of an unsubstituted benzene ring, while the presence of cinchomeronic acid pointed to a pyridine ring fused at its 3 and 4 positions.[1] This pivotal experiment allowed for the correct deduction of the isoquinoline structure as a benzene ring fused to a pyridine ring at the [c] face.

Physical and Chemical Properties of Isoquinoline

A summary of the key physical and chemical properties of the parent isoquinoline molecule is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₇N | [1] |

| Molar Mass | 129.16 g/mol | [1] |

| Appearance | Colorless hygroscopic liquid or solid | [1][4][5] |

| Melting Point | 26-28 °C | [1] |

| Boiling Point | 242-243 °C | [1][6] |

| Density | 1.099 g/cm³ | [1] |

| pKa (of conjugate acid) | 5.14 | [1] |

| Solubility | Sparingly soluble in water; soluble in ethanol, ether, and other organic solvents. Soluble in dilute acids. | [1][4] |

Foundational Synthetic Methodologies

The isolation and structural elucidation of isoquinoline spurred the development of synthetic routes to access its derivatives. Three classical named reactions form the bedrock of isoquinoline synthesis.

Bischler-Napieralski Reaction

Discovered in 1893, the Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that cyclizes β-arylethylamides to 3,4-dihydroisoquinolines using a dehydrating agent.[5][7][8][9] The resulting dihydroisoquinolines can be subsequently oxidized to the corresponding isoquinolines.[8]

Experimental Protocol Example: A solution of the appropriate β-arylethylamide (1.0 equiv) in anhydrous dichloromethane (DCM) or toluene is treated with a dehydrating agent such as phosphorus oxychloride (POCl₃, 2.0 equiv) or triflic anhydride (Tf₂O, 1.25 equiv) in the presence of a non-nucleophilic base like 2-chloropyridine (2.0 equiv) at temperatures ranging from 0 °C to reflux.[8][9] The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and carefully quenched with ice or a basic solution. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The resulting 3,4-dihydroisoquinoline can be dehydrogenated using palladium on carbon (Pd/C) in a suitable solvent under reflux to yield the fully aromatic isoquinoline.

Pictet-Spengler Reaction

First reported in 1911, the Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline.[10][11] This reaction is particularly significant as it often proceeds under mild conditions, especially with electron-rich aromatic rings, and mimics biosynthetic pathways of many isoquinoline alkaloids.[11]

Experimental Protocol Example: A solution of a β-arylethylamine (1.0 equiv) and an aldehyde (1.1 equiv) in a suitable solvent (e.g., toluene, dichloromethane) is treated with an acid catalyst (e.g., hydrochloric acid, trifluoroacetic acid).[10][11] The reaction mixture is stirred at temperatures ranging from ambient to reflux until the starting materials are consumed, as monitored by TLC. The reaction is then quenched, and the product is isolated by extraction and purified by chromatography or crystallization.

Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction, reported in 1893, is an acid-catalyzed synthesis of isoquinoline from a benzaldehyde and a 2,2-dialkoxyethylamine.[12][13][14][15] The reaction proceeds via the formation of a benzalaminoacetal (a Schiff base) followed by cyclization.[12][13]

Experimental Protocol Example: A benzaldehyde derivative (1.0 equiv) and 2,2-diethoxyethylamine (1.0 equiv) are heated in concentrated sulfuric acid.[13][14] The reaction mixture is then carefully poured onto ice and neutralized with a base (e.g., aqueous ammonia). The isoquinoline product is then extracted with an organic solvent, and the extract is washed, dried, and concentrated. Purification is typically achieved by distillation or chromatography. Yields can vary significantly depending on the substrates and reaction conditions.[13]

| Synthesis Method | Key Reactants | Product Type | Typical Conditions | Representative Yields | Reference(s) |

| Bischler-Napieralski | β-Arylethylamide | 3,4-Dihydroisoquinoline | POCl₃ or P₂O₅, reflux | 75-85% | [16] |